4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid
Overview
Description
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is an organic compound that features a pyrazole ring substituted with a benzoic acid moiety
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aminobenzoic acids . These compounds are benzoic acids containing an amine group attached to the benzene moiety .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary . This reaction involves the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the compound is a biotransformation product of 2-ethylhexyl 4-(n,n-dimethylaminobenzo)benzoate (edp), a widely used uv filter in sunscreen cosmetics and other cosmetic products .
Pharmacokinetics
The compound’s molecular weight is 19324 , which could influence its bioavailability.
Result of Action
It’s known that the compound acts as an inhibitor of ultraviolet-mediated damage to the skin .
Action Environment
It’s known that the compound is used in sunscreen cosmetics , suggesting that it may be stable under various environmental conditions, including exposure to sunlight.
Biochemical Analysis
Biochemical Properties
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including serine proteases and oxidoreductases. The interaction with serine proteases involves the formation of a stable acyl intermediate, which can be detected using resonance-enhanced Raman spectroscopy . Additionally, this compound can inhibit ultraviolet-mediated damage to skin by acting as a biotransformation product of ultraviolet filters .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, its interaction with serine proteases results in enzyme inhibition through the formation of a stable acyl intermediate . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, leading to its accumulation in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the benzoic acid group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzoic acid
- 4-(dimethylamino)benzaldehyde
- 2-(4-(dimethylamino)benzylideneamino)benzoic acid
Uniqueness
4-(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid is unique due to its specific structure, which combines a pyrazole ring with a benzoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16(2)7-8-17-10-13(9-15-17)11-3-5-12(6-4-11)14(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSCQAJPJMUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191390 | |
Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-25-3 | |
Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-[2-(Dimethylamino)ethyl]-1H-pyrazol-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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